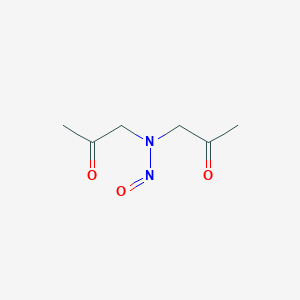
N-亚硝基双(2-氧代丙基)胺
描述
Synthesis Analysis
The synthesis of BOP and its labeled variants, such as 14C-labeled N-nitrosobis(2-oxopropyl)amine, involves multiple steps starting from precursor compounds like lactic-1-14C acid, culminating in a substance that has been crucial for tracing and understanding its metabolic pathways and carcinogenic activity (Nagel & Kupper, 1978).
Molecular Structure Analysis
Although specific details on the molecular structure analysis of BOP are not directly provided in the sourced papers, the chemical's ability to undergo base-catalyzed, intramolecular aldol condensation, forming cyclic nitrosamine compounds which further decompose, indicates a complex structure that actively interacts with biological systems (Boux, Milligan, & Archer, 1988).
Chemical Reactions and Properties
BOP undergoes base-catalyzed decomposition to yield cyclic nitrosamines and other products, showcasing its reactive nature. This reactivity underlies its potent carcinogenic effects, as these chemical transformations are integral to its interaction with biological tissues and its capability to induce cancer (Boux, Milligan, & Archer, 1988).
Physical Properties Analysis
The physical properties of BOP, such as its stability under certain conditions and its solubility, are inferred through studies focusing on its carcinogenicity and metabolism. The compound's effective administration in various forms (subcutaneous injections, oral gavage) to animal models for carcinogenesis studies suggests it possesses properties conducive to biological experiments (Pour, Althoff, Krüger, & Mohr, 1977).
Chemical Properties Analysis
BOP's chemical properties, particularly its carcinogenic potency and the ability to be metabolically activated by specific tissues, are critical for understanding its impact. Its metabolism, leading to various metabolites, highlights the complex interactions between BOP and biological systems. These interactions are crucial for its carcinogenic effects, as demonstrated in studies showing differential tissue sensitivity and carcinogenesis across species (Whalley, Iqbal, & Epstein, 1981).
科学研究应用
前列腺癌研究:已发现N-亚硝基双(2-氧代丙基)胺能够在大鼠中诱导前列腺增生、癌前病变和癌变,这使其成为研究前列腺癌重要方面的独特工具(Pour, 1983)。
胰腺癌研究:已证明它能够在叙利亚仓鼠中诱导胰腺导管腺瘤和腺癌,成为胰腺癌发生研究的有效模型(Pour, Althoff, Krüger, & Mohr, 1977)。
唇肿瘤诱导:该化合物的局部应用可导致叙利亚雌仓鼠出现良性和恶性唇肿瘤(Pour, Salmasi, Helgeson, & Stepan, 1980)。
代谢产物及其意义:它可以在仓鼠胰腺和肝脏中形成潜在的甲基化代谢物N-亚硝基甲基(2-氧代丙基)胺。这一方面对于理解其致癌机制具有重要意义(Lawson et al., 1981)。
新生大鼠的致癌潜力:在新生大鼠中,N-亚硝基双(2-氧代丙基)胺可以引起肝细胞癌、肾母细胞瘤和睾丸间质瘤,突显其在不同物种中的潜在致癌性(Rao, Subbarao, & Scarpelli, 1985)。
比较致癌效果:被认为是叙利亚仓鼠中最强致癌物质,能够诱导胰腺导管、肺部、肝细胞和胆管细胞的肿瘤(Lijinsky, Saavedra, Knutsen, & Kovatch, 1984)。
化学分解和衍生物:该化合物经历碱催化的分子内醛缩反应,生成环状亚硝胺和3-羟基-5-甲基吡啶,这一反应对于理解其化学行为和潜在生物效应至关重要(Boux, Milligan, & Archer, 1988)。
致突变性研究:N-亚硝基双(2-氧代丙基)胺及其相关化合物在突变原反应中显示出不同的突变反应,取决于用于测试的特定酶和细菌菌株的存在,表明其突变潜力的复杂性(Mori et al., 1983)。
安全和危害
N-Nitrosobis(2-oxopropyl)amine is a suspected carcinogen with experimental carcinogenic, neoplastigenic, tumorigenic data5. It is poisonous by ingestion and subcutaneous routes5. When heated to decomposition, it emits toxic fumes of NOx5.
未来方向
Further research is needed to understand the metabolic activation of N-Nitrosobis(2-oxopropyl)amine and its role in inducing pancreatic ductal adenocarcinomas in Syrian golden hamsters6. The species specificity in the metabolism of N-Nitrosobis(2-oxopropyl)amine also needs to be investigated7.
属性
IUPAC Name |
N,N-bis(2-oxopropyl)nitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O3/c1-5(9)3-8(7-11)4-6(2)10/h3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKRYBBWYDSDZHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CN(CC(=O)C)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2021022 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Nitrosobis(2-oxopropyl)amine | |
CAS RN |
60599-38-4 | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60599-38-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nitrosobis(2-oxopropyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060599384 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1′-(Nitrosoimino)bis[2-propanone] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2021022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BIS(2-OXOPROPYL)NITROSAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H5C28SA7UB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(2-Hydroxyethyl)(dimethyl)ammonio]propane-1-sulfonate](/img/structure/B13948.png)
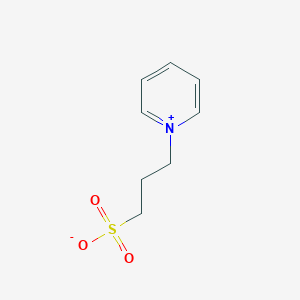
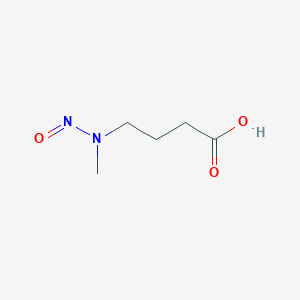
![Methyl 4-[methyl(nitroso)amino]butanoate](/img/structure/B13959.png)
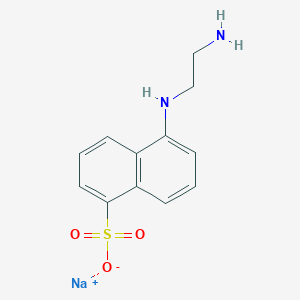
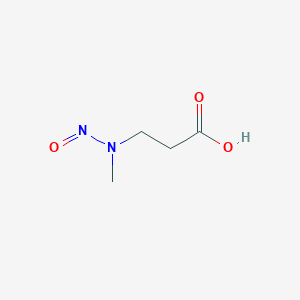
![Methyl 3-[methyl(nitroso)amino]propanoate](/img/structure/B13966.png)
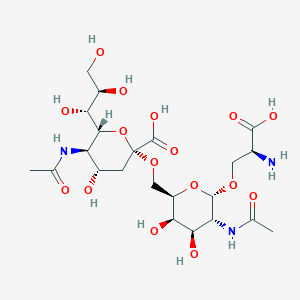
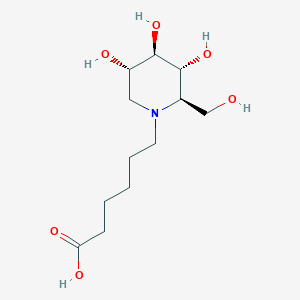
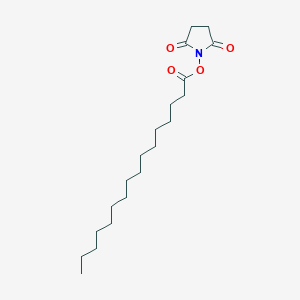
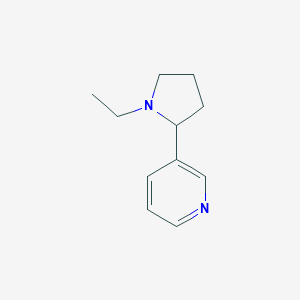


![N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide](/img/structure/B13989.png)